![molecular formula C31H32N6O9S2 B2769932 2,4-diethyl 5-(2-{[4-(4-ethoxyphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 393848-76-5](/img/structure/B2769932.png)
2,4-diethyl 5-(2-{[4-(4-ethoxyphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate
Description
This compound is a multifunctional heterocyclic molecule featuring a thiophene-2,4-dicarboxylate core substituted with a triazole ring bearing a 4-ethoxyphenyl group and a 4-nitrobenzamido methyl moiety. Its synthesis likely involves sequential nucleophilic substitutions, thiol-alkylation, and carbodiimide-mediated couplings, as inferred from analogous procedures in the literature . The presence of electron-withdrawing (nitro) and electron-donating (ethoxy) groups may influence its electronic properties and bioactivity.
Properties
IUPAC Name |
diethyl 5-[[2-[[4-(4-ethoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O9S2/c1-5-44-22-14-12-20(13-15-22)36-23(16-32-27(39)19-8-10-21(11-9-19)37(42)43)34-35-31(36)47-17-24(38)33-28-25(29(40)45-6-2)18(4)26(48-28)30(41)46-7-3/h8-15H,5-7,16-17H2,1-4H3,(H,32,39)(H,33,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYNMXNUFWBRQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C(=C(S3)C(=O)OCC)C)C(=O)OCC)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O9S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 5-(2-{[4-(4-ethoxyphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Thiophene Ring: This step may involve the use of thiophene derivatives and coupling reactions.
Functional Group Modifications: Various functional groups such as ethoxy, nitro, and carboxylate groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of triazole rings and the introduction of various functional groups. The characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.
Biological Activities
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activities. The presence of the 4-nitrophenyl group in this compound may enhance its efficacy against various pathogens. Studies have shown that related triazole derivatives can inhibit the growth of bacteria and fungi effectively .
Anticancer Potential
Triazole derivatives are also known for their anticancer properties. The specific structure of this compound may contribute to its ability to induce apoptosis in cancer cells. For instance, similar compounds have demonstrated cytotoxic effects against different cancer cell lines by disrupting cellular processes .
Anti-inflammatory Effects
There is emerging evidence that triazole-containing compounds can exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation. The mechanism may involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .
Agricultural Applications
Pesticidal Activity
Compounds like 2,4-diethyl 5-(2-{[4-(4-ethoxyphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate may also find applications in agriculture as pesticides or fungicides. Their ability to inhibit fungal growth can be advantageous for crop protection against various plant pathogens.
Case Studies
Mechanism of Action
The mechanism of action of 2,4-diethyl 5-(2-{[4-(4-ethoxyphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate biological pathways.
Signal Transduction: Affecting signal transduction pathways within cells.
Comparison with Similar Compounds
Research Findings and Data
Structural Analysis
- Tautomerism : The triazole-thione tautomer dominates in the solid state, confirmed by IR (νC=S: 1247–1255 cm⁻¹) and absence of νS-H bands .
- Crystallography : Isostructural triazole derivatives (e.g., ) adopt triclinic symmetry (space group P-1), with planar conformations disrupted by perpendicular fluorophenyl groups.
Spectroscopic Data
- 1H NMR : The target compound’s methylthiophene protons resonate at δ 2.45–2.60 ppm, while the ethoxy group appears as a quartet at δ 4.10–4.30 ppm .
- 13C NMR : The 4-nitrobenzamido carbonyl carbon is observed at δ 165–168 ppm, consistent with analogous nitro-substituted amides .
Thermal Stability
- Melting Points : Triazole-thioacetamides generally melt at 125–200°C, with higher values (e.g., 196–198°C for 6m ) correlated with increased aromaticity.
Biological Activity
The compound 2,4-diethyl 5-(2-{[4-(4-ethoxyphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate is a complex heterocyclic molecule that incorporates multiple functional groups known for their biological activity. This article aims to explore the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a triazole ring , which is often associated with various biological activities such as antifungal and anticancer properties. The presence of sulfanyl , ethoxy , and nitrophenyl groups further enhances its potential interactions within biological systems.
Antimicrobial Properties
Research on similar triazole derivatives has shown significant antimicrobial activity. For instance, compounds containing the triazole moiety have been reported to exhibit potent antibacterial and antifungal effects. A study indicated that derivatives of 1,2,4-triazoles demonstrated activity against various strains of bacteria and fungi, suggesting that our compound may also possess similar properties due to its structural similarities .
Anticancer Activity
Triazole-containing compounds have been extensively studied for their anticancer properties. In vitro studies have shown that certain triazole derivatives can inhibit the growth of cancer cell lines. For example, a related study found that specific 1,2,4-triazole derivatives exhibited cytotoxic effects on colon carcinoma cells with IC50 values in the micromolar range . Given the structural characteristics of our compound, it is plausible that it may also demonstrate similar anticancer activity.
The proposed mechanisms by which triazole compounds exert their biological effects include:
- Inhibition of enzyme activity : Many triazoles act as enzyme inhibitors (e.g., inhibiting cytochrome P450 enzymes), which are crucial in various metabolic pathways.
- Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
- Interference with nucleic acid synthesis : Certain derivatives may disrupt DNA or RNA synthesis in pathogens or cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Activity : A study evaluated a series of triazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, reporting significant inhibition zones for several compounds .
- Anticancer Activity : Research on related triazole derivatives demonstrated effectiveness against breast cancer cell lines with IC50 values ranging from 20 to 50 µM . These findings suggest potential for our compound in cancer therapy.
- Mechanistic Insights : A detailed investigation into the metabolic pathways of triazole compounds revealed common metabolic transformations such as N-dealkylation and acetylation, which could be relevant for understanding the pharmacokinetics of our compound .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.